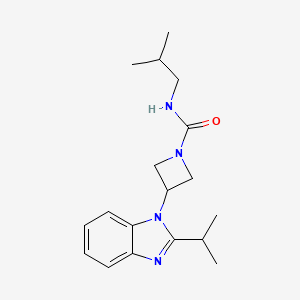
N-(2-Methylpropyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Methylpropyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide, also known as MPPI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine.
Mécanisme D'action
The mechanism of action of N-(2-Methylpropyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide is not fully understood. However, it is believed to exert its effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N-(2-Methylpropyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
N-(2-Methylpropyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide has been shown to exhibit anti-inflammatory and analgesic effects in various animal models. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. N-(2-Methylpropyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide has been found to be well-tolerated in animal studies, with no significant adverse effects observed.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-Methylpropyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide is its potential as a therapeutic agent for the treatment of various inflammatory diseases and cancer. However, the complex synthesis method and limited availability of N-(2-Methylpropyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide may pose challenges for its use in lab experiments. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of N-(2-Methylpropyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide.
Orientations Futures
There are several future directions for the study of N-(2-Methylpropyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide. One potential direction is to investigate the potential of N-(2-Methylpropyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide as a therapeutic agent for the treatment of various inflammatory diseases and cancer in humans. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-Methylpropyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide and its potential side effects. The development of new and improved synthesis methods for N-(2-Methylpropyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide may also facilitate its use in lab experiments and clinical trials.
Méthodes De Synthèse
The synthesis of N-(2-Methylpropyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide involves the reaction of 2-propan-2-ylbenzimidazole with 2-methylpropylamine in the presence of anhydrous ethanol. The resulting product is then reacted with azetidine-1-carboxylic acid to obtain the final product, N-(2-Methylpropyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide. The synthesis of N-(2-Methylpropyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
N-(2-Methylpropyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory diseases. N-(2-Methylpropyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide has also been shown to have anti-tumor properties, making it a potential candidate for cancer treatment.
Propriétés
IUPAC Name |
N-(2-methylpropyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O/c1-12(2)9-19-18(23)21-10-14(11-21)22-16-8-6-5-7-15(16)20-17(22)13(3)4/h5-8,12-14H,9-11H2,1-4H3,(H,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXXNOIDDAFDCN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)N1CC(C1)N2C3=CC=CC=C3N=C2C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methylpropyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

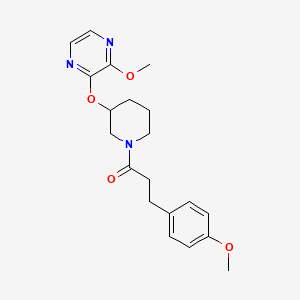

![N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2375499.png)
![(1R,2R)-N-[4-(4-Oxoazetidin-2-yl)oxyphenyl]-2-thiophen-3-ylcyclopropane-1-carboxamide](/img/structure/B2375502.png)
![2-[6-(tert-butylsulfonyl)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B2375504.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide](/img/structure/B2375505.png)
![4-[5-(1H-pyrrol-2-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2375507.png)
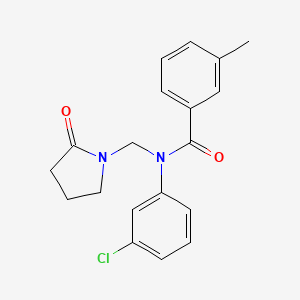
![2-((4-methylbenzyl)thio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2375510.png)

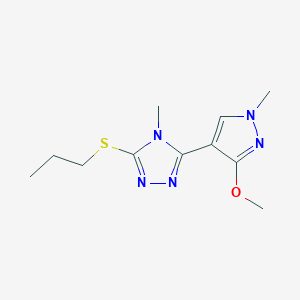
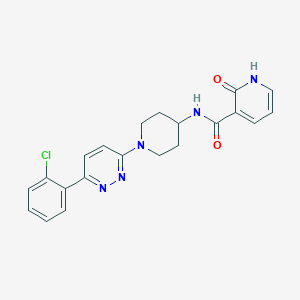
![1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)azetidine-3-carboxamide](/img/structure/B2375517.png)
![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2375518.png)